molecular formula C20H24N2O B381557 1-Hexyl-2-(phenoxymethyl)benzimidazole CAS No. 380560-00-9

1-Hexyl-2-(phenoxymethyl)benzimidazole

Cat. No.: B381557
CAS No.: 380560-00-9
M. Wt: 308.4g/mol
InChI Key: WSQSRUPJRWDRKK-UHFFFAOYSA-N
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Description

Benzimidazole compounds are known for their extensive range of therapeutic applications, such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties .

Preparation Methods

The synthesis of 1-Hexyl-2-(phenoxymethyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with benzaldehydes. One common method includes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction conditions are optimized to achieve high yield and efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

1-Hexyl-2-(phenoxymethyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents to the benzimidazole ring .

Scientific Research Applications

1-Hexyl-2-(phenoxymethyl)benzimidazole has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit the growth of certain cancer cell lines.

    Environmental Science: The compound’s unique structure makes it a candidate for pollution control and environmental remediation.

    Biology: It is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.

Comparison with Similar Compounds

1-Hexyl-2-(phenoxymethyl)benzimidazole can be compared with other benzimidazole derivatives, such as:

    2-Phenylbenzimidazole: Known for its antimicrobial and antiproliferative activities.

    Pyrimido[1,2-a]benzimidazoles: These compounds have shown promise in pharmacological applications, particularly in antiviral and anticancer therapies.

Properties

IUPAC Name

1-hexyl-2-(phenoxymethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-2-3-4-10-15-22-19-14-9-8-13-18(19)21-20(22)16-23-17-11-6-5-7-12-17/h5-9,11-14H,2-4,10,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQSRUPJRWDRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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